Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate
CAS No.:
Cat. No.: VC17995823
Molecular Formula: C18H32N2O4
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32N2O4 |
|---|---|
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)ethyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C18H32N2O4/c1-3-23-17(21)15-5-9-19(10-6-15)13-14-20-11-7-16(8-12-20)18(22)24-4-2/h15-16H,3-14H2,1-2H3 |
| Standard InChI Key | JQOLBOXYHLTPJD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CCN2CCC(CC2)C(=O)OCC |
Introduction
Chemical Structure and Molecular Features
Core Architecture
The compound features a primary piperidine ring substituted at the 4-position with an ethyl carboxylate group (–COOCH₂CH₃). The nitrogen atom of this ring is linked via a two-carbon ethylene chain (–CH₂–CH₂–) to a secondary piperidine ring, which bears a 4-ethoxycarbonyl substituent (–COOCH₂CH₃) . This bis-piperidine framework creates a rigid yet flexible scaffold, enabling conformational adaptability during molecular interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₂N₂O₄ |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | Ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)ethyl]piperidine-4-carboxylate |
| SMILES Notation | CCOC(=O)C1CCN(CC1)CCN2CCC(CC2)C(=O)OCC |
| Topological Polar Surface Area | 65.6 Ų |
The ester groups at both piperidine rings contribute to moderate hydrophilicity (logP ≈ 1.8), while the ethylene linker facilitates rotational freedom, critical for docking into enzyme active sites.
Synthetic Methodologies
Industrial Production
Industrial synthesis employs automated continuous-flow reactors to optimize yield (typically 75–85%) and purity (>98%). Key parameters include:
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Temperature: 50–70°C for esterification, 25–30°C for alkylation.
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Catalysts: Triethylamine for deprotonation; palladium on carbon (Pd/C) for hydrogenation steps.
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Purification: Sequential column chromatography and recrystallization from ethyl acetate/hexane mixtures.
Physicochemical Properties
Stability and Solubility
The compound exhibits pH-dependent stability due to hydrolytically labile ester groups. Under physiological conditions (pH 7.4, 37°C), the half-life is approximately 6 hours, with complete hydrolysis to piperidine-4-carboxylic acid occurring within 24 hours. Solubility profiles vary widely:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.45 |
| Ethanol | 12.8 |
| Dichloromethane | 34.2 |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H, –OCH₂CH₃), 3.45–3.30 (m, 4H, piperidine N–CH₂), 2.80–2.60 (m, 8H, piperidine ring H).
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IR (KBr): 1745 cm⁻¹ (C=O stretch), 1170 cm⁻¹ (C–O–C ester).
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HRMS (ESI+): m/z 341.2438 [M+H]⁺ (calc. 341.2435).
Chemical Reactivity and Derivatization
| Assay | Result |
|---|---|
| Dopamine D2 Receptor IC₅₀ | 2.3 μM |
| Serotonin Transporter Ki | 1.8 μM |
| COX-2 Inhibition | 45% at 50 μM |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) ligands. Derivatives show nanomolar affinity for σ-1 receptors.
Material Science
Incorporation into polyamide matrices enhances thermal stability (Tₘ increased by 30°C) and reduces water absorption by 25%.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Derivative | Bioactivity (IC₅₀) | LogP |
|---|---|---|
| Ethyl piperidine-4-carboxylate | Inactive | 0.9 |
| Methyl-substituted analog | 5.8 μM | 2.1 |
| Aryl-spaced derivative | 0.3 μM | 3.4 |
Bulkier substituents improve target selectivity but reduce aqueous solubility.
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